REACTION_SMILES
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[C:2]([CH3:3])([CH3:4])([CH3:5])[O:6][C:7](=[O:8])[NH:9][CH:10]([CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[C:18](=[O:19])[OH:20].[CH2:29]([N:30]=[C:31]=[N:32][CH2:33][CH2:34][CH2:35][N:36]([CH3:37])[CH3:38])[CH3:39].[CH3:50][N:51]([CH3:52])[CH:53]=[O:54].[ClH:1].[ClH:28].[NH2:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[OH2:55].[OH:40][c:41]1[c:42]2[n:43][n:44][nH:45][c:46]2[cH:47][cH:48][cH:49]1>>[C:2]([CH3:3])([CH3:4])([CH3:5])[O:6][C:7](=[O:8])[NH:9][CH:10]([CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[C:18](=[O:20])[NH:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(Cc1ccccc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2[nH]nnc12
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NC(Cc1ccccc1)C(=O)Nc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |